N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide
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Description
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide, also known as APD597, is a small molecule inhibitor of the AKT pathway. This molecule has gained significant attention in the scientific community due to its potential applications in cancer research and treatment.
Scientific Research Applications
- Some derivatives of pyridazinones, including our compound of interest, exhibit antihypertensive effects. These molecules can help regulate blood pressure by relaxing blood vessels and reducing resistance to blood flow .
- Platelet aggregation plays a crucial role in clot formation. Certain pyridazinone derivatives, including our compound, have demonstrated inhibitory effects on platelet aggregation. This property could be valuable in preventing thrombotic events .
- Cardiotonics enhance cardiac contractility and improve heart function. Pyridazinones have been investigated for their cardiotonic properties, and our compound may contribute to this area of research .
- Pyridazinones, including our compound, have shown promise as analgesics (pain relievers) and anti-inflammatory agents. These properties are essential for managing pain and inflammation-related conditions .
- Recent reports suggest that pyridazinones may have antidiabetic effects. Our compound could be explored further in the context of diabetes management .
- Pyridazinones have been investigated for their antimicrobial activity. Our compound might exhibit antibacterial or antifungal effects, making it relevant for infectious disease research .
Antihypertensive Activity
Platelet Aggregation Inhibition
Cardiotonic Activity
Analgesic and Anti-Inflammatory Effects
Antidiabetic Potential
Antimicrobial Properties
properties
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(19-9-6-14-27-19)22-17-8-5-7-16(15-17)18-10-11-20(24-23-18)25-12-3-1-2-4-13-25/h5-11,14-15H,1-4,12-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCMVSHHQUCQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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